9,10-Anthracenedione, 1,5-bis(cyclopentylamino)-
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Overview
Description
1,5-bis(cyclopentylamino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two cyclopentylamino groups attached to the anthracene core at the 1 and 5 positions, and two ketone groups at the 9 and 10 positions. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs) and fluorescent probes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,5-bis(cyclopentylamino)anthracene-9,10-dione can be synthesized through a multi-step process involving the functionalization of anthracene. One common method involves the initial nitration of anthracene to introduce nitro groups, followed by reduction to form amino groups. The cyclopentyl groups are then introduced through a substitution reaction with cyclopentylamine. The final step involves the oxidation of the anthracene core to introduce the ketone groups at the 9 and 10 positions .
Industrial Production Methods:
Industrial production of 1,5-bis(cyclopentylamino)anthracene-9,10-dione typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions:
1,5-bis(cyclopentylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: The ketone groups can be reduced to form alcohols.
Substitution: The amino groups can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield anthracene derivatives with hydroxyl groups .
Scientific Research Applications
1,5-bis(cyclopentylamino)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other anthracene derivatives with unique photophysical properties.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 1,5-bis(cyclopentylamino)anthracene-9,10-dione involves its interaction with molecular targets through its functional groups. The compound’s photophysical properties allow it to absorb and emit light, making it useful in imaging and optoelectronics. In biological systems, the compound can interact with cellular components, potentially leading to the inhibition of cancer cell growth through the induction of apoptosis and disruption of cellular processes .
Comparison with Similar Compounds
9,10-bis(phenylethynyl)anthracene: Known for its use in chemiluminescence and as a dopant in OLEDs.
9,10-diphenylanthracene: Used as a standard in photophysical studies due to its high fluorescence quantum yield.
Uniqueness:
1,5-bis(cyclopentylamino)anthracene-9,10-dione is unique due to the presence of cyclopentylamino groups, which can influence its reactivity and photophysical properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
719306-64-6 |
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Molecular Formula |
C24H26N2O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1,5-bis(cyclopentylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H26N2O2/c27-23-18-12-6-14-20(26-16-9-3-4-10-16)22(18)24(28)17-11-5-13-19(21(17)23)25-15-7-1-2-8-15/h5-6,11-16,25-26H,1-4,7-10H2 |
InChI Key |
RAFVAHVTVSLAFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5CCCC5 |
Origin of Product |
United States |
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